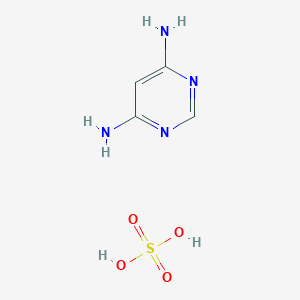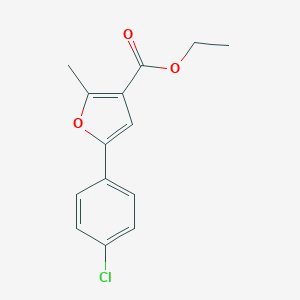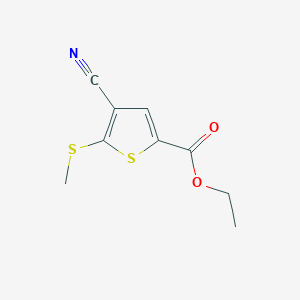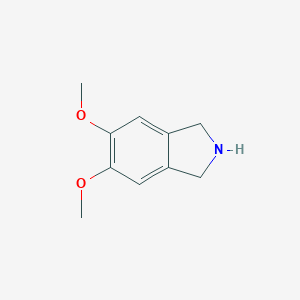![molecular formula C14H21NO3 B056072 3-[(1-Adamantylcarbonyl)amino]propanoic acid CAS No. 21241-42-9](/img/structure/B56072.png)
3-[(1-Adamantylcarbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related adamantane derivatives often involves reactions that introduce or modify functional groups attached to the adamantane core. For instance, adamantane derivatives can be synthesized from bicyclo[3.3.1]nonanes through reactions promoted by trifluoromethanesulfonic acid and other electrophiles, providing access to a wide variety of functionalities at the newly formed tertiary position (Jung & Lee, 2014). Another method involves the preparation of 1,3-adamantanedicarboxylic acid from adamantine, showcasing efficient large-scale synthesis techniques (Wu Li-ping, 2004).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core's ability to influence the conformation and assembly of molecules. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates versatility in assembling one-dimensional motifs with a variety of assembling partners, highlighting the adaptability of the adamantyl group in molecular recognition (Karle, Ranganathan, & Haridas, 1997).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions that highlight their reactivity and potential for functionalization. For instance, 3-amino-1-adamantanemethanol synthesis from adamantane carboxylic acid demonstrates the compound's ability to undergo Ritter reaction, hydrolysis, and reduction, leading to diverse functionalities (Cai et al., 2011). Furthermore, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol showcases the compound's antimicrobial activity, emphasizing the biological relevance of adamantane derivatives (Korotkii et al., 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
3-[(1-Adamantylcarbonyl)amino]propanoic acid and its derivatives are involved in various chemical reactions and synthesis processes. The Favorskii rearrangement, for example, involves the reaction of 3-(1-adamantyl)-1-chloro-2-propanone with amines, yielding N,N-disubstituted amides of 3-(1-adamantyl)propanoic acid (Makarova, Moiseev, & Zemtsova, 2002). Similarly, the synthesis of adamantylacetyl derivatives of cholic acid, such as [3β,5β,7α,12α]-3[(Adamantyl-1-acetyl)-amino]-7-12-dihydroxycholan-24-oic acid, has been reported. These derivatives exhibit chameleonic mimicry with steroid bilayers and are used for the enantioresolution of racemates with high purity (Miragaya et al., 2010).
Polymorphism and Structural Studies
The compound is also part of studies focusing on the polymorphism and structural aspects of various chemical compounds. For example, amino alcohols like 3-amino-1-propanol have been reacted with quinaldinate to study hydrogen bonding and polymorphism. These interactions lead to distinct connectivity motifs and are essential for understanding the physical and chemical properties of these compounds (Podjed & Modec, 2022).
Material Science and Hydrogel Modification
In material science, the compound's derivatives have been used to modify hydrogels. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels, for instance, were modified through condensation reaction with various amines to form amine-treated polymers, which exhibited more thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Activities
Additionally, the synthesis of various derivatives of this compound has been shown to possess antimicrobial activities. For instance, 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanols exhibited a high level of antimicrobial activity when tested by the serial dilution method (Korotkii et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(adamantane-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARMCZINRRNOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368738 |
Source


|
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
21241-42-9 |
Source


|
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

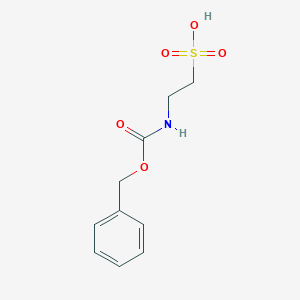
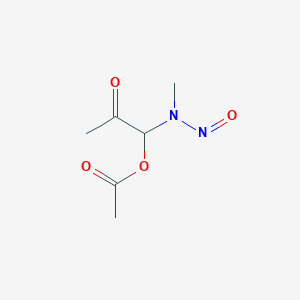

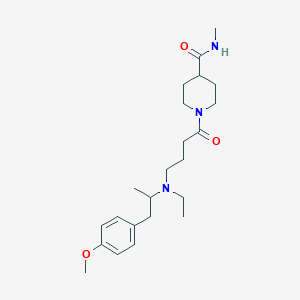

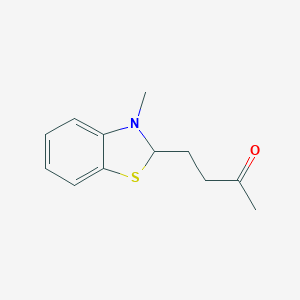
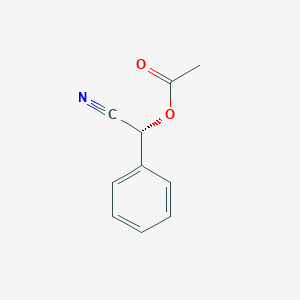
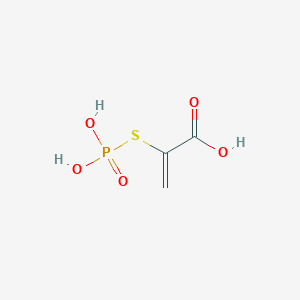
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
